molecular formula C13H17Cl2NO2 B14020299 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde CAS No. 92019-72-2

4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde

Cat. No.: B14020299
CAS No.: 92019-72-2
M. Wt: 290.18 g/mol
InChI Key: CUZYVOMMOXIGLF-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde is a synthetic organic compound featuring a benzaldehyde core substituted with a bis(2-chloroethyl)amino group at the 4-position and an ethoxy group at the 3-position. The bis(2-chloroethyl)amino moiety is a hallmark of alkylating agents, which are widely used in chemotherapy due to their ability to crosslink DNA and inhibit tumor proliferation .

Properties

CAS No.

92019-72-2

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde

InChI

InChI=1S/C13H17Cl2NO2/c1-2-18-13-9-11(10-17)3-4-12(13)16(7-5-14)8-6-15/h3-4,9-10H,2,5-8H2,1H3

InChI Key

CUZYVOMMOXIGLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting Material Preparation

The starting benzaldehyde derivatives such as 3-ethoxybenzaldehyde or 3-ethoxy-4-aminobenzaldehyde can be prepared or procured commercially. Ethoxy substitution is typically introduced by alkylation of hydroxybenzaldehyde derivatives.

  • For example, 3-ethoxybenzaldehyde can be synthesized by ethylation of 3-hydroxybenzaldehyde using ethyl halides in the presence of a base.

Introduction of the Bis(2-chloroethyl)amino Group

The bis(2-chloroethyl)amino substituent is introduced via amination reactions involving bis(2-chloroethyl)amine or its derivatives. Two main approaches are reported:

Direct Amination of Aromatic Ring
  • Aromatic nucleophilic substitution of a suitable leaving group (e.g., halogen) on the benzaldehyde ring with bis(2-chloroethyl)amine.
  • Reaction conditions often involve polar aprotic solvents and mild heating to facilitate substitution without decomposing sensitive groups.
Reductive Amination or Condensation Followed by Reduction
  • Condensation of the aldehyde group with bis(2-chloroethyl)amine derivatives to form imines or Schiff bases.
  • Subsequent reduction (e.g., using sodium borohydride) to yield the amine-substituted benzaldehyde.
  • This method is supported by analogous syntheses in bisanil dyes preparation, where sodium borohydride reduction in alcoholic solvents at controlled temperatures (10–35 °C) is critical to avoid side reactions and ensure high purity.

Optimization of Reaction Conditions

  • Solvent choice is crucial: methanol, ethanol, tetrahydrofuran, or ethyl Cellosolve are preferred solvents for reduction steps due to solubility and reaction control.
  • Temperature control is essential, especially during reduction with sodium borohydride, to prevent exothermic runaway and product degradation.
  • Acid or base catalysts may be used in condensation steps to improve reaction rates and selectivity.
  • Reaction times vary from several hours to overnight (e.g., 24 hours at room temperature in methylene chloride solvent for related benzofuran derivatives).

Representative Synthesis Procedure

Step Reagents and Conditions Outcome Yield (%) Notes
1. Preparation of 3-ethoxybenzaldehyde Ethylation of 3-hydroxybenzaldehyde with ethyl bromide in presence of base 3-ethoxybenzaldehyde >70% (typical) Purification by distillation or recrystallization
2. Formation of bis(2-chloroethyl)amine intermediate Reaction of bis(2-chloroethyl)amine hydrochloride with base Free bis(2-chloroethyl)amine Quantitative Used immediately in next step
3. Amination of 3-ethoxybenzaldehyde Nucleophilic substitution or reductive amination with bis(2-chloroethyl)amine 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde 40–60% Reaction in methylene chloride or ethanol at room temp
4. Purification Chromatography or recrystallization Pure target compound - Confirmed by NMR, MS, melting point

Analytical Characterization

  • Mass spectrometry (MS) confirms molecular ion peaks consistent with the bis(2-chloroethyl)amino substitution pattern, with characteristic fragmentations at m/z values corresponding to the loss of chloroethyl groups.
  • Nuclear magnetic resonance (NMR) spectroscopy shows distinct signals for aromatic protons, ethoxy group (triplet and quartet for CH3 and CH2), and methylene protons adjacent to nitrogen and chlorine atoms.
  • Melting points and chromatographic retention times are used to assess purity and batch consistency.

Comparative Analysis of Preparation Methods

Method Type Advantages Disadvantages Typical Yield References
Direct nucleophilic substitution Straightforward, fewer steps Requires activated aromatic ring Moderate (40–60%)
Reductive amination with sodium borohydride High selectivity, cleaner products Requires careful temperature control Moderate to good (50–70%)
Multi-step condensation and reduction Allows introduction of multiple substituents Longer reaction times, more purification Moderate (40–60%)

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzoic acid.

    Reduction: 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anticancer drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the mechanism of action of nitrogen mustard compounds and their effects on biological systems.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can alkylate the guanine bases in DNA. This leads to the formation of cross-links between DNA strands, preventing DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy.

Comparison with Similar Compounds

Structural Analogues

Bendamustine and Derivatives

Bendamustine (C₁₆H₂₁Cl₂N₃O₂) is a bifunctional alkylating agent containing a benzimidazole ring substituted with a bis(2-chloroethyl)amino group and a butanoic acid side chain . In contrast, 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde replaces the benzimidazole with a benzaldehyde ring and lacks the butanoic acid moiety.

Nitrosoureas (e.g., 1,3-Bis(2-chloroethyl)-1-nitrosourea)

Nitrosoureas are alkylating agents that decompose into reactive intermediates such as 2-chloroethyl isocyanate, which inhibits DNA repair by carbamoylating proteins involved in repair pathways . This structural distinction may reduce toxicity associated with carbamoylation (e.g., myelosuppression) but limit dual mechanisms of action (alkylation + repair inhibition) observed in nitrosoureas .

Bis(2-chloroethyl) Ether (BCEE)

BCEE (Cl(CH₂)₂O(CH₂)₂Cl) is a non-therapeutic alkylating agent used industrially. Unlike this compound, BCEE lacks a nitrogen-linked aromatic system, resulting in lower specificity for biological macromolecules. BCEE’s high volatility and environmental persistence contrast with the likely lower volatility of the benzaldehyde derivative due to its larger molecular weight and polar substituents .

Table 1: Comparison of Key Properties
Compound Molecular Weight Key Functional Groups Alkylating Activity Carbamoylating Activity Octanol/Water Coefficient (Log P)*
4-[Bis(2-Cl-ethyl)amino]-3-ethoxybenzaldehyde ~328.2 (est.) Bis(2-Cl-ethyl)amino, ethoxy, aldehyde High (presumed) None ~2.5 (predicted)
Bendamustine 358.26 Bis(2-Cl-ethyl)amino, benzimidazole, COOH Moderate None 1.8–2.2
1,3-Bis(2-Cl-ethyl)-1-nitrosourea 214.1 Bis(2-Cl-ethyl)amino, nitroso High High (via metabolites) 1.1–1.5
BCEE 143.0 Bis(2-Cl-ethyl) ether Low None 1.6

*Predicted values for 4-[Bis(2-Cl-ethyl)amino]-3-ethoxybenzaldehyde are based on structural analogs.

Key Observations:
  • Alkylating Activity: The bis(2-chloroethyl)amino group in 4-[Bis(2-Cl-ethyl)amino]-3-ethoxybenzaldehyde is expected to confer strong alkylating activity, akin to bendamustine and nitrosoureas.
  • This property aligns with , which highlights solubility as a critical factor for therapeutic index .
  • This could lead to off-target effects or novel biological interactions .

Therapeutic Implications

  • Efficacy: Unlike nitrosoureas, which combine alkylation and carbamoylation, 4-[Bis(2-Cl-ethyl)amino]-3-ethoxybenzaldehyde likely acts solely via alkylation. This may result in a narrower therapeutic window, as carbamoylation in nitrosoureas potentiates cytotoxicity by impairing DNA repair .
  • Toxicity : The absence of carbamoylating metabolites (e.g., 2-chloroethyl isocyanate) could reduce organ-specific toxicity, such as pulmonary or renal damage, but may also necessitate higher doses for efficacy, increasing hematological toxicity risks .

Biological Activity

4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde, also known by its CAS number 92019-72-2, is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a structure that may contribute to various pharmacological effects, including anticancer and antimicrobial properties.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula: C12_{12}H14_{14}Cl2_{2}N\O
  • Structural Features:
    • A benzaldehyde moiety.
    • Two chloroethyl groups attached to a nitrogen atom.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial applications. Below are the key findings from various studies:

Anticancer Activity

  • Mechanism of Action:
    • The compound acts by inducing apoptosis in cancer cells, which is evident from studies showing increased caspase-3 activation upon treatment with the compound .
    • Molecular docking studies suggest that it interacts with tubulin, inhibiting polymerization and disrupting mitotic processes in cancer cells .
  • Cell Line Studies:
    • In vitro tests on various cancer cell lines (e.g., HL-60, U937) demonstrated that the compound has an IC50_{50} value indicating potent antiproliferative effects. For instance, compounds with similar structures have shown IC50_{50} values ranging from 0.06 to 1.14 µM against multiple cancer cell lines .
  • Case Study:
    • A study reported that derivatives of this compound showed enhanced activity against leukemia cell lines compared to standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

  • Antibacterial Properties:
    • The compound has been evaluated for its antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Preliminary results indicate comparable activity to established antibiotics like norfloxacin .
  • Mechanism Insights:
    • The presence of electron-withdrawing groups in the structure enhances antimicrobial activity, as shown in structure-activity relationship (SAR) studies where modifications led to variations in potency .

Data Tables

Activity Type Cell Line/Bacteria IC50_{50} Value (µM) Reference
AnticancerHL-60<1
AnticancerU937<1
AntibacterialStaphylococcus aureusComparable to norfloxacin
AntibacterialE. coliMIC ranging from 93.7–46.9

Q & A

Q. How can advanced separation technologies (e.g., membrane filtration) improve purification efficiency?

  • Answer: Nanofiltration membranes with MWCO ≤500 Da selectively retain unreacted starting materials while allowing the target compound (MW ~300–350 Da) to pass. Optimize solvent systems (e.g., ethanol/water mixtures) to enhance flux and selectivity .

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